molecular formula C9H15Cl2N3O2 B7456109 3-{5h,6h,7h,8h-Imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride

3-{5h,6h,7h,8h-Imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride

Katalognummer: B7456109
Molekulargewicht: 268.14 g/mol
InChI-Schlüssel: LTQRLRZPGIYDOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride is a heterocyclic derivative featuring an imidazo[1,2-a]pyrazine core fused with a saturated eight-membered ring system. The propanoic acid moiety at position 3 and the dihydrochloride salt enhance solubility, making it suitable for pharmaceutical research.

Eigenschaften

IUPAC Name

3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.2ClH/c13-9(14)2-1-7-5-11-8-6-10-3-4-12(7)8;;/h5,10H,1-4,6H2,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQRLRZPGIYDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2CCC(=O)O)CN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5H,6H,7H,8H-Imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyrazine Core: The imidazo[1,2-a]pyrazine core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminopyrazine and an aldehyde or ketone. This reaction is often carried out in the presence of a catalyst, such as a Lewis acid, under reflux conditions.

    Introduction of the Propanoic Acid Moiety: The propanoic acid group can be introduced via a nucleophilic substitution reaction. This involves reacting the imidazo[1,2-a]pyrazine core with a suitable alkyl halide, such as 3-bromopropanoic acid, in the presence of a base like potassium carbonate.

    Formation of the Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of 3-{5H,6H,7H,8H-Imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the imidazo[1,2-a]pyrazine ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed on the imidazo[1,2-a]pyrazine ring using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the propanoic acid moiety. Reagents such as alkyl halides and bases are commonly used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Alkyl halides, bases like potassium carbonate; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives.

    Substitution: Formation of substituted propanoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

3-{5H,6H,7H,8H-Imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in the body.

    Biology: It is used in biochemical assays to study enzyme kinetics and inhibition.

    Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.

    Industry: It is used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Wirkmechanismus

The mechanism of action of 3-{5H,6H,7H,8H-Imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrazine core can bind to active sites of enzymes, inhibiting their activity. This binding is often facilitated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The propanoic acid moiety can also participate in interactions with amino acid residues in the active site, enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

3-{5H,6H,7H,8H-Imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic Acid Dihydrochloride

  • Structural Differences: This analog (CAS 1432678-01-7) replaces the propanoic acid chain with a 2,2-dimethylpropanoic acid group, increasing lipophilicity due to the methyl substituents.
  • Molecular Properties :
    • Formula: C₁₁H₁₉Cl₂N₃O₂
    • Molecular Weight: 296.19 g/mol
    • Storage: Requires refrigeration (exact conditions unspecified).
  • Key Contrast: The dimethyl groups may improve membrane permeability but reduce aqueous solubility compared to the target compound’s unmodified propanoic acid chain.

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate

  • Substituents: Includes cyano, 4-nitrophenyl, and phenethyl groups, which introduce electron-withdrawing effects and steric bulk.
  • Physical Properties :
    • Melting Point: 243–245°C (indicative of high crystallinity).
    • Yield: 51% (moderate synthetic efficiency).
  • Functional Implications : The nitro and ester groups may enhance binding to hydrophobic targets but reduce metabolic stability compared to the dihydrochloride salt form of the target compound.

5-Chloro-6-Phenyl-2-Substituted Pyridazin-3(2H)-ones

  • Heterocycle Type: Pyridazinone derivatives (six-membered ring with two adjacent nitrogen atoms) instead of imidazo[1,2-a]pyrazine.
  • Synthesis: Prepared via alkylation of pyridazinone precursors using potassium carbonate and halides in acetone.

Comparative Analysis Table

Property Target Compound Dimethylpropanoic Acid Analog Tetrahydroimidazo[1,2-a]pyridine Derivative
Core Structure Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Tetrahydroimidazo[1,2-a]pyridine
Key Substituents Propanoic acid (position 3) 2,2-Dimethylpropanoic acid (position 7) Cyano, 4-nitrophenyl, phenethyl, ester groups
Molecular Weight ~278.13 g/mol* 296.19 g/mol Not explicitly stated
Solubility Enhanced by dihydrochloride salt Likely reduced due to lipophilic methyl groups Moderate (ester groups may improve solubility)
Synthetic Accessibility Not detailed Discontinued (synthesis challenges inferred) 51% yield via one-pot reaction
Thermal Stability Precaution against heat (P210) Storage at unspecified low temperatures High (melting point 243–245°C)

*Estimated based on molecular formula (C₉H₁₃Cl₂N₃O₂).

Research Implications

  • Target Compound Advantages: The unmodified propanoic acid chain and dihydrochloride salt likely offer superior solubility for in vitro assays compared to its dimethyl analog. Its imidazo[1,2-a]pyrazine core may provide unique electronic interactions with biological targets.

Biologische Aktivität

The compound 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride is a derivative of imidazo[1,2-a]pyrazine, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound through various studies and findings.

  • Molecular Formula: C10H12Cl2N4O2
  • Molecular Weight: 263.14 g/mol
  • Structure: The compound features an imidazo[1,2-a]pyrazine core substituted with a propanoic acid moiety.

Research indicates that imidazo[1,2-a]pyrazines can act as modulators of various receptors and enzymes. Specifically, studies have shown that related compounds exhibit activity as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) . This modulation is significant in neurological contexts, particularly in the regulation of excitatory neurotransmission.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In vivo studies demonstrated that related imidazo[1,2-a]pyrazine derivatives could provide seizure protection in animal models . These effects are linked to the modulation of AMPARs and the inhibition of excessive glutamate signaling.

Antimicrobial Activity

Imidazo[1,2-a]pyrazines have also been explored for their antimicrobial properties. A study highlighted their potential as antibacterial agents against various pathogens . The mechanism involves disrupting bacterial protein synthesis and inhibiting growth through interaction with bacterial ribosomes.

Case Studies

  • Seizure Protection Model:
    • Objective: Evaluate the anticonvulsant effects of imidazo[1,2-a]pyrazine derivatives.
    • Method: Administered in a corneal kindling model.
    • Results: Compounds demonstrated significant seizure threshold elevation and reduced seizure frequency after chronic administration .
  • Antibacterial Efficacy:
    • Objective: Assess the antibacterial activity against Gram-negative bacteria.
    • Method: In vitro testing against strains such as Helicobacter pylori.
    • Results: Showed promising antibacterial effects with low minimum inhibitory concentrations (MICs), indicating potential for therapeutic applications .

Data Tables

StudyCompound TestedBiological ActivityModel UsedKey Findings
Imidazo[1,2-a]pyrazine derivativesNeuroprotectiveCorneal kindling modelSignificant seizure threshold increase
Various imidazo[1,2-a]pyrazinesAntibacterialIn vitro against H. pyloriLow MIC values indicating efficacy

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.